molecular formula C24H21N3O4 B2594047 N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892292-13-6

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2594047
CAS No.: 892292-13-6
M. Wt: 415.449
InChI Key: WJTAHHSTOPURSY-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing . The presence of the methoxyphenyl and phenethyl groups, along with the dioxo functionality, suggest potential for interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the quinazoline portion of the molecule, with potential for interesting electronic effects due to the presence of the methoxyphenyl and phenethyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aromatic systems and the electron-donating methoxy group. The carbonyl groups could potentially undergo nucleophilic addition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low water solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many quinazoline derivatives have been studied for their potential as anticancer agents, where they often act by inhibiting specific enzymes .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. While specific safety data for this compound isn’t available, similar compounds require avoiding dust formation, avoiding breathing in mist or vapors, and using personal protective equipment .

Future Directions

The future research directions would likely depend on the observed properties and potential applications of this compound. Given the biological activity of many quinazoline derivatives, potential directions could include further studies into its potential as a therapeutic agent .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with the amine group of glycine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-phenylethylamine", "ethyl acetoacetate", "phosgene", "glycine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the tetrahydroquinazoline ring", "Reaction of the resulting compound with phosgene to form the corresponding acid chloride", "Reaction of the acid chloride with the amine group of glycine to form the final product" ] }

CAS No.

892292-13-6

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30)

InChI Key

WJTAHHSTOPURSY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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